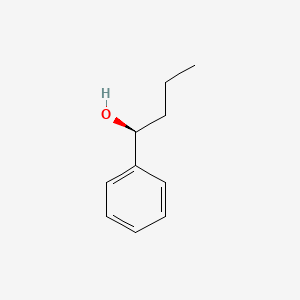

(S)-(-)-1-Phenyl-1-butanol

説明

Enantiomeric Significance in Chemical and Biological Systems

Enantiomers of a chiral compound can exhibit remarkably different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and therefore interact differently with each enantiomer. This stereoselectivity is a critical factor in the efficacy and safety of many pharmaceutical products. nih.gov The production of single-enantiomer drug intermediates has become increasingly important in the pharmaceutical industry to ensure the desired therapeutic effect and avoid potential adverse effects from the other enantiomer. nih.gov

Overview of Research Trajectories for (S)-(-)-1-Phenyl-1-butanol

Research on this compound has primarily focused on its synthesis and application as a chiral building block. Scientists have explored various methods for its preparation, with a significant emphasis on enantioselective techniques that yield the desired (S)-enantiomer with high purity. researchgate.netrsc.org Biocatalysis, using enzymes or whole microbial cells, has emerged as a powerful tool for the synthesis of chiral alcohols like this compound due to the high enantioselectivity of many enzyme-catalyzed reactions. nih.govresearchgate.net The development of efficient analytical techniques, such as chiral high-performance liquid chromatography (HPLC), has also been crucial for the separation and analysis of its enantiomers. researchgate.netrsc.org

Contextualization within the Broader Field of Chiral Alcohols

This compound is part of a larger class of compounds known as chiral alcohols. These compounds are valuable intermediates in the synthesis of a wide range of complex organic molecules, including pharmaceuticals, agrochemicals, and fragrances. bohrium.com The development of synthetic methods for chiral alcohols, such as asymmetric reduction of prochiral ketones and the use of chiral catalysts, is a major area of research in organic chemistry. rsc.orgorgsyn.org The versatility of the alcohol functional group allows for its conversion into various other functionalities, making chiral alcohols like this compound powerful tools for constructing complex molecular architectures. nih.gov

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O | scbt.comnih.gov |

| Molecular Weight | 150.22 g/mol | scbt.comnih.govsigmaaldrich.com |

| CAS Number | 22135-49-5 | scbt.comnih.govsigmaaldrich.com |

| Appearance | Colorless liquid | biosynth.com |

| Boiling Point | 120 °C at 0.05 mmHg | sigmaaldrich.com |

| Melting Point | 45-47 °C | sigmaaldrich.com |

| Optical Activity [α]21/D | -48.6° (c = 5 in chloroform) | sigmaaldrich.com |

Research Findings on the Synthesis of this compound

The synthesis of enantiomerically pure this compound is a key area of investigation. Various synthetic strategies have been developed to achieve high enantiomeric excess (ee).

One prominent method is the asymmetric reduction of the corresponding prochiral ketone, butyrophenone (B1668137). chemicalbook.com Biocatalytic approaches have proven particularly effective. For instance, the use of Saccharomyces cerevisiae (baker's yeast) in a biphasic culture system has been shown to produce this compound. researchgate.net The enantioselectivity of this reaction can be influenced by factors such as the presence of cofactors like Zn²⁺. researchgate.net

Chemical methods involving chiral catalysts are also employed. The enantioselective addition of organometallic reagents to benzaldehyde (B42025) is another route. For example, the reaction of diethylzinc (B1219324) with benzaldehyde in the presence of a chiral catalyst can yield (S)-1-phenyl-1-propanol, a structurally related chiral alcohol, with high enantioselectivity. orgsyn.org Similar principles can be applied to the synthesis of this compound.

The table below summarizes some research findings on the synthesis of this compound and related chiral alcohols.

| Precursor | Reagent/Catalyst | Product | Enantiomeric Excess (ee) | Reference |

| Butyrophenone | Saccharomyces cerevisiae | This compound | Not specified | researchgate.net |

| Benzaldehyde | Diethylzinc / (2S)-DAIB | (S)-1-Phenyl-1-propanol | up to 99% | orgsyn.org |

Structure

3D Structure

特性

IUPAC Name |

(1S)-1-phenylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8,10-11H,2,6H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQRWWHIETAKIMO-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60944779 | |

| Record name | 1-Phenylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22135-49-5 | |

| Record name | 1-Phenylbutanol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022135495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PHENYLBUTANOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJM1441XOL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereoselective Synthetic Methodologies for S 1 Phenyl 1 Butanol

Asymmetric Reduction Pathways for Prochiral Ketones

The conversion of butyrophenone (B1668137) to (S)-(-)-1-Phenyl-1-butanol is predominantly accomplished via asymmetric reduction, a process that introduces a new chiral center with a specific stereochemical configuration. These methods can be broadly categorized into catalyst-mediated reductions and enzymatic biocatalytic reductions.

Chiral Catalyst-Mediated Reductions

The use of chiral metal complexes as catalysts for the reduction of ketones is a powerful strategy for achieving high enantioselectivity. These catalysts create a chiral environment around the substrate, directing the approach of the reducing agent to one face of the carbonyl group.

Chiral diphosphine ligands, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), in complex with rhodium or ruthenium, are highly effective for the asymmetric hydrogenation of ketones. chem-station.com The Noyori-type ruthenium catalysts, in particular, which often feature a combination of a chiral diphosphine and a chiral diamine, are renowned for their high activity and enantioselectivity in the reduction of unfunctionalized ketones. chem-station.comresearchgate.net These systems operate through a mechanism where the metal center and the ligand framework cooperate to facilitate the stereoselective transfer of hydrogen to the ketone. chem-station.com For instance, ruthenium catalysts incorporating diphosphine ligands have shown exceptional activity in the hydrogenation of various aromatic ketones. semanticscholar.org

Research into cyclometalated rhodium and ruthenium derivatives has also yielded catalysts with high activity and selectivity for the transfer hydrogenation of aryl alkyl ketones, achieving enantiomeric excesses (e.e.) up to 97%. researchgate.net The specific choice of the chiral ligand and the metal center is crucial and often substrate-dependent. researchgate.net Planar-chiral rhodium(III) catalysts have also been developed and applied in asymmetric C-H activation reactions, highlighting the versatility of these metals in stereoselective transformations. nih.govsioc-journal.cn

Table 1: Performance of Rhodium and Ruthenium Catalysts in the Reduction of Butyrophenone This table is interactive. Click on the headers to sort the data.

| Catalyst System | Ligand | Reductant | Yield (%) | e.e. (%) | Configuration |

|---|---|---|---|---|---|

| [Ir(OMe)(cod)]2/L1 | Hydroxyamide-Functionalized Azolium | (EtO)2MeSiH | 68 | 66 | S |

| Cyclometalated Ru/Rh | (2R,5R)-2,5-diphenylpyrrolidine | Not Specified | - | up to 97 | Not Specified |

The reduction of ketones using borane (B79455) (BH3) can be rendered highly enantioselective by the use of chiral catalysts, most notably chiral oxazaborolidines, in what is known as the Corey-Bakshi-Shibata (CBS) reduction. dntb.gov.uasci-hub.ru These catalysts, derived from chiral amino alcohols, form a complex with borane, which then coordinates to the ketone in a sterically defined manner, leading to a highly selective hydride transfer. sci-hub.ru

The reduction of butyrophenone using a chiral spiroaminoborate ester as a catalyst with a borane source has been shown to produce (S)-1-phenyl-1-butanol with an impressive 98% enantiomeric excess. researchgate.net This method's effectiveness extends to a range of aralkyl ketones. researchgate.net Chiral N-heterocyclic carbene-borane complexes have also been synthesized and utilized for the asymmetric reduction of ketones, achieving enantioselectivities of up to 85% e.e. rsc.org

Table 2: Enantioselective Borane Reduction of Butyrophenone This table is interactive. Click on the headers to sort the data.

| Catalyst | Borane Source | Yield (%) | e.e. (%) | Configuration |

|---|---|---|---|---|

| Chiral Spiroaminoborate Ester | Not Specified | - | 98 | S |

| Chiral N-heterocyclic carbene-diorganoborane | Not Specified | - | up to 85 | Not Specified |

Catalytic hydrogenation represents a green and atom-economical method for the reduction of ketones. sioc-journal.cn This process typically involves the use of a transition metal catalyst and molecular hydrogen (H2) as the reductant. Iridium-catalyzed asymmetric hydrogenation has been reported to give (S)-1-phenyl-1-butanol in 98% yield and over 99% e.e. from 1-phenyl-1-butanone.

In another example, an in situ-generated N-heterocyclic carbene (NHC)/Iridium species effectively catalyzed the enantioselective silane (B1218182) reduction of butyrophenone, yielding the corresponding (S)-alcohol with excellent enantioselectivity. scirp.orgscirp.org Supported iron-based chiral catalysts have also been investigated for the asymmetric catalytic hydrogenation of β-chloro-propiophenone, a related substrate, achieving high yield and enantioselectivity. ccsenet.org

Enzymatic Biocatalytic Reductions

Enzymes, particularly alcohol dehydrogenases, offer a highly selective and environmentally benign alternative to chemical catalysts for the reduction of prochiral ketones. organic-chemistry.org These biocatalysts operate under mild conditions and can exhibit exquisite stereoselectivity.

Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that catalyze the reversible reduction of ketones to alcohols using a cofactor such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) as the hydride source. iijls.com The reduction of butyrophenone has been demonstrated using an alcohol dehydrogenase from Rhodococcus ruber (RasADH), which showed smooth conversion to the corresponding alcohol. tudelft.nl

Yeast-mediated reductions, which utilize the ADHs present in organisms like Saccharomyces cerevisiae, are also a common approach. researchgate.net The enantioselectivity of these reactions can sometimes be influenced by reaction conditions, such as the presence of certain metal ions. researchgate.net For instance, the reduction of phenyl n-propyl ketone (butyrophenone) by S. cerevisiae in a biphasic system can be directed to produce either the (R)- or (S)-enantiomer depending on the presence of Zn2+ ions. researchgate.net

Table 3: Enzymatic Reduction of Butyrophenone This table is interactive. Click on the headers to sort the data.

| Enzyme Source | Cofactor System | Conversion | e.e. (%) | Configuration |

|---|---|---|---|---|

| Rhodococcus ruber ADH (RasADH) | NADP+/2-propanol | Full | Not specified | Not specified |

| Saccharomyces cerevisiae | NADH (in situ) | - | - | S (with Zn2+) |

Whole-Cell Biocatalysis Approaches

Whole-cell biocatalysis presents a practical and cost-effective alternative to using isolated enzymes for organic transformations. nih.gov This approach leverages the complete enzymatic machinery within microorganisms like bacteria, fungi, and yeast, which circumvents the often expensive process of enzyme isolation and purification. nih.gov A key advantage is the in-situ regeneration of essential cofactors (e.g., NADH/NADPH), as the cell's natural metabolic pathways handle this process. uniovi.es

The stereochemical outcome of the reduction of a prochiral ketone to a chiral alcohol is dependent on the specific biocatalyst used. mdpi.com The reduction may proceed according to Prelog's rule, where the hydride is delivered to the Re face of the ketone, yielding the (S)-alcohol. mdpi.com Conversely, an anti-Prelog reduction delivers the hydride to the Si face, resulting in the (R)-alcohol. mdpi.com The choice of microorganism, its potential immobilization on a support material, and the reaction conditions can all influence which enzymatic pathways are favored, thereby determining the enantioselectivity of the final product. nih.gov For instance, in some cases, immobilizing a biocatalyst has been shown to invert the enantioselectivity compared to its free-cell counterpart, potentially by favoring the action of a different dehydrogenase enzyme within the cell. nih.gov

Yeast-Mediated Enantioselective Transformations (e.g., Saccharomyces cerevisiae)

Baker's yeast (Saccharomyces cerevisiae) is a widely used whole-cell biocatalyst for the asymmetric reduction of prochiral ketones. researchgate.netresearchgate.net Research has demonstrated its utility in producing this compound from the corresponding ketone, 1-phenyl-1-butanone (also known as phenyl n-propyl ketone). researchgate.net

One effective strategy involves conducting the biotransformation in a biphasic system, such as hexane (B92381) and water. researchgate.net This setup is particularly useful for hydrophobic substrates like 1-phenyl-1-butanone. researchgate.netresearchgate.net The enantioselectivity of the alcohol dehydrogenase enzymes within S. cerevisiae can be manipulated by adjusting key parameters of the culture. researchgate.net A hypothetical model suggests that the substrate binds with the cofactor Zn²⁺ and the coenzyme NADH at the alcohol dehydrogenase active site to produce (S)-1-phenyl-1-butanol. researchgate.net In the absence of the Zn²⁺ cofactor, the stereoselectivity can be inverted to favor the (R)-enantiomer, especially in biphasic cultures with a high percentage of hexane. researchgate.net The pH of the aqueous portion of the culture is also critical, with optimal reduction occurring at a pH of 5.0, while cell growth is favored at a pH of 7.0. researchgate.net

**Table 1: Influence of Cofactor and Biphasic System Composition on the Enantioselective Reduction of 1-Phenyl-1-butanone by S. cerevisiae*** *This table is generated based on findings from a study on yeast-mediated enantioselective synthesis. researchgate.net

| Hexane Volume (%) | Zn²⁺ Presence | Predominant Enantiomer |

|---|---|---|

| Low | Present | This compound |

| High | Absent | (R)-(+)-1-Phenyl-1-butanol |

Ketoreductase-Catalyzed Equilibria Studies

Beyond whole-cell systems, studies on isolated ketoreductases provide fundamental thermodynamic insights into the reduction of 1-phenyl-1-alkanones. Thermodynamic studies have been conducted on the equilibrium of the reaction: 1-phenyl-1-alkanone + 2-propanol ⇌ 1-phenyl-1-alkanol + acetone, catalyzed by a ketoreductase in non-aqueous solvents like n-hexane. nist.govresearchgate.net

These studies determine the equilibrium constant (K), which indicates the position of the equilibrium and the relative concentrations of reactants and products. For the reduction of 1-phenyl-1-ethanone at 298.15 K in n-hexane, the equilibrium constant K was found to be 0.2177. researchgate.net The research also revealed a pattern where 1-phenyl-1-alkanones with an odd number of carbons in the alkyl side chain have higher equilibrium constants than the preceding even-numbered chain alkanone. nist.govresearchgate.net

Table 2: Equilibrium Constants for Ketoreductase-Catalyzed Reduction of 1-Phenyl-1-alkanones in n-Hexane at 298.15 K Data derived from thermodynamic studies on ketoreductase-catalyzed reactions. researchgate.netresearchgate.net

| 1-Phenyl-1-alkanone | Resulting Alkanol | Equilibrium Constant (K) |

|---|---|---|

| 1-Phenyl-1-ethanone | 1-Phenyl-1-ethanol | 0.2177 |

| 1-Phenyl-1-propanone | 1-Phenyl-1-propanol (B1198777) | 0.355 |

| 1-Phenyl-1-butanone | 1-Phenyl-1-butanol (B1581738) | 0.312 |

| 1-Phenyl-1-pentanone | 1-Phenyl-1-pentanol | 0.350 |

| 1-Phenyl-1-hexanone | 1-Phenyl-1-hexanol | 0.316 |

Optimization of Reaction Parameters for Enantiomeric Excess

Achieving high enantiomeric excess (e.e.) in the synthesis of this compound requires careful optimization of various reaction parameters. Factors such as catalyst concentration, solvent properties, temperature, and reaction duration can profoundly impact the stereochemical outcome of the biocatalytic reduction. diva-portal.org

Solvent Polarity Effects on Stereoselectivity

The choice of solvent is crucial in biocatalysis, as it can affect enzyme stability, activity, and enantioselectivity. tandfonline.com In biphasic systems using Saccharomyces cerevisiae, manipulating the ratio of the organic solvent (e.g., hexane) to the aqueous buffer can steer the stereoselectivity toward either the (S) or (R) enantiomer. researchgate.net For reactions involving isolated enzymes, the polarity of the organic solvent, often quantified by its Log P value, can have a significant impact. In the lipase-catalyzed resolution of racemic 1-phenyl-1-propanol, toluene (B28343) (Log P = 2.5) was identified as the optimal solvent for achieving high enantioselectivity. tandfonline.com However, the effect is system-dependent; thermodynamic studies on certain ketoreductase-catalyzed reductions showed that the equilibrium constants, and thus the final product distribution at equilibrium, had little dependence on the solvent when comparing n-hexane, toluene, and methyl tert-butyl ether (MTBE). researchgate.net

Table 3: Effect of Solvent on Enantioselectivity of Lipase-Catalyzed Resolution of 1-Phenyl-1-propanol This table is based on findings from a study on a structurally similar alcohol, demonstrating the importance of solvent choice. tandfonline.com

| Solvent | Log P Value | Enantiomeric Excess (eeS %) |

|---|---|---|

| Toluene | 2.5 | 88 |

| Hexane | 3.5 | 82 |

| Heptane | 4.0 | 85 |

| Isooctane | 4.5 | 86 |

Temperature and Reaction Time Profiles

Temperature and reaction time are interconnected parameters that require precise control for optimal results. Biocatalytic reactions often have an optimal temperature at which the enzyme exhibits maximum activity and selectivity. rsc.org Exceeding this temperature can lead to a loss of the enzyme's structural integrity and a corresponding decrease in enantioselectivity. rsc.org For example, in the resolution of a propanediol (B1597323) derivative, the enantiomeric excess of the product decreased when the temperature was raised from 35 °C to 50 °C. rsc.org Similarly, lowering the reaction temperature has been shown to increase the enantiomeric excess in certain catalytic systems. nih.gov

Reaction time must also be carefully managed. While longer reaction times can lead to higher conversion, they can also be detrimental to enantiomeric excess. mdpi.comnih.gov In some whole-cell systems, prolonged exposure to reaction conditions can lead to the activation of other enzymes with opposite enantioselectivity, eroding the chiral purity of the product over time. mdpi.com Therefore, the reaction should be monitored and stopped once the optimal balance of conversion and enantiomeric excess is achieved. nih.gov

Table 4: Profile of Reaction Temperature vs. Enantioselectivity Data adapted from a study on the enzymatic resolution of a diol, illustrating the typical effect of temperature on enantiomeric excess. rsc.org

| Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|

| 30 | 42.6 | >99 |

| 35 | 49.5 | >99 |

| 40 | 58.7 | 98.4 |

| 45 | 65.2 | 96.2 |

| 50 | 68.2 | 95.5 |

Role of Cofactors and Medium Composition

Cofactors (e.g., Zn2+ ion):

In the enzymatic reduction of prochiral ketones to produce chiral alcohols, cofactors are often essential for the catalytic activity of the enzyme. For instance, the reduction of phenyl n-propyl ketone by the yeast Candida utilis to yield this compound is significantly influenced by the presence of the Zn2+ ion. researchgate.net Research has demonstrated that in aqueous cultures with varying amounts of Zn2+ ions, the enantiomeric excess of this compound can range from 79.2% to 95.4%. researchgate.net A proposed model suggests that the substrate, phenyl n-propyl ketone, coordinates with the Zn2+ ion and the coenzyme NADH, facilitating the stereoselective reduction to the (S)-enantiomer by alcohol dehydrogenase. researchgate.net

Medium Composition (e.g., biphasic systems):

Biphasic systems, typically consisting of an aqueous phase containing the biocatalyst and an organic phase to dissolve the often-hydrophobic substrate, are widely employed to enhance reaction efficiency. researchgate.netua.pt However, the choice of the organic solvent and the ratio of the two phases can dramatically impact the outcome.

The use of surfactants has also been investigated to improve microbial biotransformation reactions. For example, sodium lauryl sulphate was found to triple the yield in certain ketone reduction reactions, whereas cetyltrimethyl ammonium (B1175870) bromide had a negligible effect. researchgate.net

Alternative Synthetic Routes and Chiral Resolution

Beyond enzymatic reductions, several other synthetic strategies can be employed to obtain this compound, often involving the synthesis of a racemic mixture followed by a resolution step.

Grignard Reaction Approaches and Post-Synthesis Resolution

A classic method for forming carbon-carbon bonds, the Grignard reaction, can be used to synthesize the racemic precursor, 1-phenyl-1-butanol. youtube.com This typically involves the reaction of a Grignard reagent, such as propylmagnesium bromide, with benzaldehyde (B42025), or alternatively, phenylmagnesium bromide with butanal. youtube.com The reaction is highly susceptible to water and protic solvents, necessitating strictly anhydrous conditions. missouri.edu The initial product is a magnesium alkoxide, which is then hydrolyzed with a mild acid to yield the alcohol. youtube.commissouri.edu

Since the initial Grignard reaction produces a racemic mixture (an equal amount of both enantiomers), a subsequent resolution step is required to isolate the desired (S)-enantiomer. leah4sci.com This can be achieved by reacting the racemic alcohol with an enantiomerically pure chiral resolving agent, such as a chiral carboxylic acid or its derivative, to form a mixture of diastereomers. libretexts.orglibretexts.org These diastereomers possess different physical properties and can be separated by methods like crystallization. libretexts.orglibretexts.org After separation, the chiral auxiliary is removed to yield the enantiomerically pure alcohol. libretexts.orglibretexts.org

Friedel-Crafts Alkylation and Hydrolysis Methods

Friedel-Crafts reactions offer another avenue for the synthesis of the carbon skeleton of 1-phenyl-1-butanol. brainly.com One approach involves the Friedel-Crafts alkylation of benzene (B151609) with a suitable four-carbon alkylating agent. brainly.comresearchgate.net For instance, a patented process describes the reaction of tetrahydrofuran (B95107) with an acyl chloride in the presence of zinc chloride to produce a 4-chlorobutanol ester. google.com This intermediate, without being isolated, then undergoes a Friedel-Crafts alkylation with benzene using aluminum trichloride (B1173362) as a catalyst to form a 4-phenyl-butanol ester. google.com Subsequent hydrolysis of this ester under alkaline conditions yields 4-phenyl-1-butanol (B1666560). google.com While this produces a related structure, intramolecular Friedel-Crafts reactions of precursors like 4-phenyl-1-butanol can also be used to form cyclic compounds. masterorganicchemistry.com

Hydroboration-Based Synthesis (e.g., from 4-phenyl-1-butene)

Hydroboration-oxidation is a powerful method for the anti-Markovnikov hydration of alkenes. The hydroboration of 4-phenyl-1-butene (B1585249) can be utilized to synthesize 1-phenyl-1-butanol. rit.edu This reaction typically involves the addition of a borane reagent, such as diborane (B8814927) (B2H6), across the double bond of the alkene. bolivianchemistryjournal.orgresearchgate.net The resulting organoborane intermediate is then oxidized, commonly using hydrogen peroxide in a basic solution, to yield the alcohol. rit.edu The regioselectivity of the hydroboration of styrene (B11656) and its derivatives is influenced by both steric and electronic factors, with the boron atom preferentially adding to the less substituted carbon of the double bond. researchgate.net Catalytic approaches, for example using rhodium trichloride, have also been explored for the hydroboration of 4-phenyl-1-butene.

Enzymatic Dynamic Kinetic Resolution (e.g., Lipase-Mediated)

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. ethz.ch In a typical lipase-mediated kinetic resolution of racemic 1-phenyl-1-butanol, one enantiomer is selectively acylated by the enzyme in the presence of an acyl donor, leaving the other enantiomer unreacted. nih.govtandfonline.com A major drawback of standard kinetic resolution is that the maximum theoretical yield for a single enantiomer is only 50%. scielo.br

To overcome this limitation, dynamic kinetic resolution (DKR) is employed. DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of 100% for the desired enantiomer. scielo.brnih.gov Lipases, such as those from Candida antarctica (often immobilized as Novozym 435), are commonly used for the acylation step. nih.govscielo.br The racemization can be achieved using various catalysts, including zeolites or metal salts like niobium phosphate. scielo.brnih.gov

For example, a DKR of 1-phenylethanol, a closely related compound, has been successfully demonstrated using a lipase (B570770) for transesterification and a zeolite for racemization. nih.gov Similarly, niobium phosphate has been shown to effectively racemize (S)-1-phenylethanol, and when combined with a lipase, it facilitated a DKR process to produce the corresponding (R)-acetate with high conversion and enantiomeric excess. scielo.br

Table of Research Findings on Stereoselective Synthesis

| Method | Key Reagents/Catalysts | Substrate | Product | Enantiomeric Excess (ee) / Yield | Reference |

|---|---|---|---|---|---|

| Enzymatic Reduction | Candida utilis, Zn2+ | Phenyl n-propyl ketone | This compound | 79.2–95.4% ee | researchgate.net |

| Biphasic Enzymatic Reduction | S. cerevisiae, Zn2+, Hexane/Water | Phenyl n-propyl ketone | This compound | 27.5 to >99% ee | researchgate.net |

| Grignard Reaction | Phenylmagnesium bromide, Butanal | Butanal | Racemic 1-Phenyl-1-butanol | Racemic | |

| Hydroboration | Rhodium trichloride, Borane | 4-Phenyl-1-butene | 1-Phenyl-1-butanol | Good yield and enantioselectivity | |

| Enzymatic Kinetic Resolution | Novozym 435, Lauric acid, Toluene | Racemic 1-phenyl 1-propanol | (S)-1-phenyl 1-propanol | 95% ee | nih.gov |

| Dynamic Kinetic Resolution | Lipase (CALB), Niobium phosphate | Racemic 1-phenylethanol | (R)-1-phenylethyl acetate (B1210297) | 85% ee, 92% conversion | scielo.br |

Chemical Reactivity and Stereochemical Behavior

Oxidation Reactions

The oxidation of secondary alcohols is a fundamental transformation in organic chemistry, yielding ketones. For (S)-(-)-1-Phenyl-1-butanol, this reaction converts it to 1-phenyl-1-butanone.

The oxidation of this compound to 1-phenyl-1-butanone can be achieved using a variety of oxidizing agents. Common reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents and other milder alternatives.

Chromium-Based Reagents: Reagents such as pyridinium (B92312) chlorochromate (PCC) are effective for this transformation. PCC is a milder oxidizing agent compared to chromic acid and can convert secondary alcohols to ketones efficiently. The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) to prevent overoxidation.

Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that offers a mild and selective method for oxidizing secondary alcohols to ketones. This reaction is performed under neutral conditions at room temperature, making it suitable for sensitive substrates.

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine. It is a very mild procedure that effectively oxidizes secondary alcohols to ketones.

Table 1: Common Oxidizing Agents for the Conversion of Secondary Alcohols to Ketones

| Oxidizing Agent | Typical Solvent | Reaction Conditions |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Anhydrous, Room Temperature |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Neutral, Room Temperature |

| Swern Oxidation (DMSO, (COCl)₂) | Dichloromethane (CH₂Cl₂) | Anhydrous, Low Temperature (-78 °C to RT) |

Secondary alcohols, upon oxidation, form ketones. Unlike aldehydes, which can be readily oxidized further to carboxylic acids, ketones are relatively resistant to overoxidation under standard conditions. This is because the carbon atom of the carbonyl group in a ketone is bonded to two other carbon atoms, and breaking a carbon-carbon bond would be required for further oxidation, which is energetically unfavorable.

Therefore, when oxidizing a secondary alcohol like this compound, the use of the aforementioned reagents (PCC, DMP, Swern oxidation) typically results in the formation of the ketone, 1-phenyl-1-butanone, without significant risk of overoxidation to a carboxylic acid. The reaction stops cleanly at the ketone stage.

The oxidation of this compound to 1-phenyl-1-butanone involves the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom from the carbon bearing the hydroxyl group. This process results in the formation of a carbon-oxygen double bond (a carbonyl group).

Crucially, the stereogenic center at the carbon atom bearing the hydroxyl group is destroyed during this transformation. The resulting ketone, 1-phenyl-1-butanone, is achiral as the carbon of the carbonyl group is sp² hybridized and planar. Therefore, the concept of stereochemical retention is not applicable in the traditional sense, as the chirality at the reaction center is lost. The (S)-configuration of the starting material does not influence the stereochemistry of the achiral product.

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a good leaving group. This can be achieved by protonation in the presence of a strong acid or by reaction with various reagents to form an intermediate that is more readily displaced.

The conversion of this compound to the corresponding alkyl halide can be accomplished using reagents like thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination.

Thionyl Chloride (SOCl₂): The reaction of a secondary alcohol with thionyl chloride can proceed through different mechanisms, leading to different stereochemical outcomes.

In the absence of a base like pyridine (B92270), the reaction often proceeds with retention of configuration via an Sₙi (internal nucleophilic substitution) mechanism.

In the presence of pyridine, the reaction typically proceeds with inversion of configuration via an Sₙ2 mechanism. The pyridine reacts with an intermediate, preventing the internal return of the chloride ion and allowing for a backside attack.

Phosphorus Tribromide (PBr₃): The reaction of a secondary alcohol with phosphorus tribromide generally proceeds with inversion of configuration . This occurs through an Sₙ2 mechanism where the bromide ion acts as the nucleophile and attacks the carbon atom from the side opposite to the leaving group.

Table 2: Stereochemical Outcomes of Halogenation of Secondary Alcohols

| Reagent | Conditions | Stereochemical Outcome | Mechanism |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | No Pyridine | Retention of Configuration | Sₙi |

| Thionyl Chloride (SOCl₂) | With Pyridine | Inversion of Configuration | Sₙ2 |

| Phosphorus Tribromide (PBr₃) | N/A | Inversion of Configuration | Sₙ2 |

This compound can undergo esterification and transesterification reactions to form esters.

Esterification: A common method for the esterification of an alcohol is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. This is an equilibrium process, and to favor the formation of the ester, an excess of one of the reactants (usually the alcohol) is used, or the water formed is removed.

Transesterification: This process involves the conversion of one ester to another by reacting it with an alcohol. This compound can react with an existing ester in the presence of an acid or base catalyst to form a new ester. Lipase-catalyzed transesterification is a particularly useful method for chiral alcohols as it can be highly enantioselective. Research on the thermodynamics of the lipase-catalyzed transesterification of (R)-(+)-1-phenyl-1-butanol (the enantiomer of the subject compound) with butyl acetate (B1210297) has been conducted. nist.gov The equilibrium constant for this reaction in n-hexane was found to be 0.11. nist.gov

Table 3: Thermodynamic Data for the Lipase-Catalyzed Transesterification of (R)-(+)-1-Phenyl-1-butanol with Butyl Acetate in n-Hexane at 298.15 K

| Parameter | Value | Reference |

|---|---|---|

| Equilibrium Constant (K) | 0.11 | nist.gov |

Esterification and Transesterification Reactions

Advanced Enzymatic Transformations

Enzymes, by nature of their chiral active sites, often exhibit high degrees of substrate specificity and stereoselectivity, allowing them to discriminate between different enantiomers of a chiral substrate. mdpi.com This property is fundamental in biocatalysis for producing enantiomerically pure compounds. mdpi.com The stereoselectivity of an enzyme is often expressed as the enantiomeric ratio (E), which compares the specificity constants (kcat/Km) for the more reactive versus the less reactive enantiomer.

In the context of phenyl-alkanols, various enzyme classes demonstrate pronounced stereoselectivity. For instance, enantio-complementary alcohol dehydrogenases (ADHs) have been effectively used in enzymatic cascades to convert racemic secondary alcohols like 4-phenyl-2-butanol (B1222856) into either the (S)- or (R)-enantiomer of the corresponding amine with excellent enantiomeric excess. nih.govnih.gov This highlights the ability of different enzymes to selectively recognize and transform a specific stereoisomer from a racemic mixture, a principle that is directly applicable to the resolution of 1-phenyl-1-butanol (B1581738).

Unspecific peroxygenases (UPOs) are versatile fungal heme-thiolate enzymes that catalyze a broad range of oxidation reactions, including the challenging selective hydroxylation of C-H bonds. nih.govnih.gov Unlike cytochrome P450 monooxygenases, UPOs utilize hydrogen peroxide directly as both the oxygen donor and electron acceptor, making them operationally simpler biocatalysts. nih.gov

UPOs have been shown to catalyze the benzylic hydroxylation of alkylbenzenes. rsc.org Research on a UPO from Aspergillus brasiliensis (AbrUPO) has demonstrated that as the alkyl chain length of 1-phenyl-1-alkanols increases, the preference for benzylic oxidation is enhanced. rsc.org In the case of 1-phenyl-1-butanol, the primary reaction observed is the oxidation of the benzylic alcohol to the corresponding ketone, 1-phenyl-1-butanone. rsc.orgresearchgate.net This transformation indicates that further oxidation of the secondary alcohol occurs, which can be attributed to both the peroxygenase and inherent peroxidase activity of the UPO. rsc.orgrsc.org

Table 2: Oxidation of 1-Phenyl-1-butanol by Aspergillus brasiliensis UPO (AbrUPO)

Source: Adapted from Schmitz, F., et al. (2023). rsc.orgresearchgate.net

The ability to control and even invert the stereoselectivity of an enzyme is a significant goal in biocatalysis, as it allows for the synthesis of either enantiomer of a target molecule using a single biocatalyst scaffold. Stereoselectivity inversion is the phenomenon where the enzyme's preference for one enantiomer over the other is reversed, leading to the formation of the opposite stereoisomer.

While specific studies on the stereoselectivity inversion of enzymes acting on this compound are not widely documented, several strategies exist for achieving this outcome in other systems. One powerful approach is directed evolution, which involves iterative rounds of gene mutagenesis and high-throughput screening to identify enzyme variants with altered or reversed enantioselectivity. nih.gov This method has been successfully used to dramatically increase and even reverse the enantiopreference of lipases. nih.gov

Another strategy is substrate engineering, where modifications to the substrate molecule can alter how it binds within the enzyme's active site, thereby changing the stereochemical course of the reaction. nih.gov For example, altering the size of a protecting group on a substrate has been shown to switch the stereochemical outcome in reductions mediated by ene-reductases from the Old Yellow Enzyme (OYE) family. nih.gov Such principles could be applied to investigate and potentially achieve stereoselectivity inversion in enzymatic transformations of 1-phenyl-1-butanol and its derivatives.

Spectroscopic and Chromatographic Characterization in Chiral Analysis

Advanced Chromatographic Methods for Enantiomeric Purity Assessment

Chromatographic techniques are fundamental in separating enantiomers and quantifying their relative amounts, thereby determining the enantiomeric purity or enantiomeric excess (e.e.) of a sample.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for the direct separation of the enantiomers of 1-Phenyl-1-butanol (B1581738). The technique relies on chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times and thus, separation.

For the analysis of R- and S-1-Phenyl-1-butanol, polysaccharide-based CSPs are particularly effective. Research has demonstrated the utility of columns such as Chiralcel OB and Chiralpak AD for this separation. tandfonline.com The choice of mobile phase is crucial for achieving optimal resolution. A common mobile phase for this analysis is a mixture of n-hexane and isopropanol. tandfonline.com By adjusting the volumetric ratio of the solvents, the retention times of the enantiomers can be manipulated to achieve baseline separation. For instance, an ideal separation of R- and S-1-Phenyl-1-butanol was achieved with a mobile phase composition of n-hexane/isopropanol at a ratio of 99.3/0.7 (v/v), which positioned the peaks at retention times between 25 and 30 minutes, free from matrix interference. tandfonline.com

Table 1: Chiral HPLC Parameters for 1-Phenyl-1-butanol Enantioseparation

| Parameter | Specification | Source |

|---|---|---|

| Stationary Phases | Chiralcel OB, Chiralpak AD | tandfonline.com |

| Mobile Phase | n-hexane / isopropanol | tandfonline.com |

| Optimized Ratio | 99.3 / 0.7 (v/v) | tandfonline.com |

| Result | Ideal separation without matrix interference | tandfonline.com |

In complex sample matrices, such as those from microbial cultures, direct analysis on a single chiral column can be problematic due to interference from other components. tandfonline.comtandfonline.com This interference can obscure the peaks of interest and lead to inaccurate quantification. Column switching is an advanced HPLC technique that addresses this challenge by coupling two or more columns to enhance cleanup and separation. tandfonline.com

A study involving the analysis of R- and S-1-Phenyl-1-butanol from a Saccharomyces cerevisiae culture demonstrated the power of this technique. tandfonline.comtandfonline.com Using a single Chiralcel OB or Chiralpak AD column failed to eliminate matrix interference and resulted in long analysis times. tandfonline.com By implementing a column switching system that hyphenated both the Chiralcel OB and Chiralpak AD columns, researchers successfully resolved the matrix interference. tandfonline.comtandfonline.com This on-line sample clean-up method not only improved the separation but also significantly reduced the analysis time to 33 minutes. tandfonline.com The developed coupled-column system proved to be both accurate and precise. tandfonline.com

Table 2: Performance of Column Switching HPLC for 1-Phenyl-1-butanol Analysis

| Performance Metric | Result | Source |

|---|---|---|

| Accuracy | > 98.6% | tandfonline.com |

| Precision (RSD) | < 1.6% | tandfonline.com |

| Analysis Time | Reduced to 33 minutes | tandfonline.com |

| Outcome | Successful on-line matrix elimination and chiral analysis | tandfonline.com |

Gas-Liquid Chromatography (GLC), often simply referred to as Gas Chromatography (GC), is another powerful technique for determining the enantiomeric purity of volatile chiral compounds like 1-Phenyl-1-butanol. Similar to HPLC, this method uses a chiral stationary phase within a capillary column to separate enantiomers.

The enantiomeric excess (e.e.) of the related (R)-(+)-1-Phenyl-1-butanol has been successfully determined to be 98% using GLC, demonstrating the method's utility for this class of compounds. sigmaaldrich.com The separation of a similar compound, 1-phenylethanol, on an Astec CHIRALDEX B-PM column illustrates typical conditions, which include an oven temperature of 120 °C and helium as the carrier gas. This validation method is crucial for confirming the results obtained from HPLC and ensuring the optical purity of the synthesized or isolated material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation and can also be adapted for chiral analysis.

In a standard NMR experiment, enantiomers are indistinguishable because they produce identical spectra. However, by introducing a chiral auxiliary, the enantiomers can be converted into diastereomers (covalently or non-covalently), which have different physical properties and are distinguishable by NMR.

One approach is the use of chiral shift reagents (CSRs), such as lanthanide complexes like Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)). These reagents form transient diastereomeric complexes with the enantiomers of the analyte. This interaction causes the proton signals of the two enantiomers to resonate at different frequencies (chemical shifts), an effect known as signal splitting. The relative integration of the split signals provides a direct measure of the enantiomeric ratio.

Alternatively, chiral derivatizing agents (CDAs) can be used to covalently bond to the chiral alcohol, forming stable diastereomers. Reagents like Mosher's acid (MTPA) or 2-methoxy-2-(1-naphthyl)propionic acid (MαNP) react with the hydroxyl group of 1-Phenyl-1-butanol to form diastereomeric esters. The resulting diastereomers will exhibit distinct NMR spectra, allowing for the determination of enantiomeric purity by comparing the signal integrations. researchgate.net

Other Spectroscopic Techniques for Structural Elucidation (e.g., IR, UV-Vis for related compounds/derivatives)

Beyond nuclear magnetic resonance (NMR) and mass spectrometry (MS), other spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy play a crucial role in the structural elucidation of chiral molecules like (S)-(-)-1-Phenyl-1-butanol and its derivatives. jchps.com These methods provide valuable information about the functional groups present and the electronic structure of the molecule. youtube.com

Infrared (IR) spectroscopy is particularly useful for identifying the presence of specific functional groups. youtube.com In the context of 1-Phenyl-1-butanol, IR spectroscopy can definitively identify the hydroxyl (-OH) and phenyl groups. The gas-phase IR spectrum of 1-Phenyl-1-butanol exhibits characteristic absorption bands that correspond to the vibrations of specific bonds within the molecule. nist.govnist.gov

A key feature in the IR spectrum of an alcohol is the broad O-H stretching vibration, which is influenced by hydrogen bonding. docbrown.info For 1-Phenyl-1-butanol, this appears in the region of 3550-3230 cm⁻¹. The C-H stretching vibrations of the alkyl and aromatic parts of the molecule are also readily identifiable. docbrown.info Furthermore, studies on phenyl derivatives of butanol isomers have utilized IR spectroscopy to investigate the degree of molecular association through hydrogen bonding, noting that phenyl butanols exhibit a weak peak for free O-H groups, unlike their aliphatic counterparts. nih.gov

Table 1: Characteristic IR Absorption Bands for 1-Phenyl-1-butanol

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| ~3550 - 3230 | O-H Stretch (Broad) | Hydroxyl (-OH) |

| ~3100 - 3000 | C-H Stretch | Aromatic Ring |

| ~2960 - 2870 | C-H Stretch | Alkyl Chain |

| ~1600, ~1495 | C=C Stretch | Aromatic Ring |

| ~1350 - 1000 | C-O Stretch | Alcohol |

This table is generated based on typical IR values for the functional groups present in 1-Phenyl-1-butanol and data from the NIST WebBook for the compound. nist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems. youtube.com While simple alcohols like 1-butanol show absorption primarily in the far UV region (around 190-250 nm), the presence of the phenyl group in this compound results in characteristic UV absorption at longer wavelengths. researchgate.net The benzene (B151609) ring is a chromophore that absorbs UV radiation, typically exhibiting a strong absorption band around 200-210 nm (the E2-band) and a weaker, fine-structured band around 250-270 nm (the B-band). These absorptions are due to π → π* electronic transitions within the aromatic ring. mdpi.com

While the chiral center itself does not have a strong influence on the main UV absorption bands, derivatization of the hydroxyl group can lead to changes in the spectrum. The study of related compounds is also informative. For instance, research on 1-phenylethanol, a similar aryl alcohol, has employed UV spectroscopy in combination with IR to probe its conformational structure. researchgate.net The specific absorbance values for this compound can be used for quantitative analysis, for example, in determining its concentration in a solution.

Computational and Theoretical Investigations of S 1 Phenyl 1 Butanol

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have been employed to study the supramolecular structure of phenyl derivatives of butanol, offering insights into how these molecules organize in the liquid state. acs.orgnih.govnih.gov These simulations, often performed with packages like GROMACS, model the collective movements of atoms and molecules over time, revealing patterns in aggregation and intermolecular forces. acs.orgnih.gov

MD simulations reveal that the presence of a phenyl group significantly influences the self-assembly of butanol molecules. acs.orgnih.govnih.gov Unlike their aliphatic counterparts which can form extensive, ordered clusters, phenyl butanols tend to exhibit a more disordered organization. acs.orgnih.govnih.gov For (S)-(-)-1-Phenyl-1-butanol and similar phenyl alcohols, the supramolecular clusters that form are generally small with a somewhat chaotic, chain-like arrangement of hydrogen bonds. acs.orgnih.gov

Studies comparing phenyl butanols to aliphatic butanols found that clusters in phenyl derivatives were, on average, three times smaller. acs.org Furthermore, the distribution of cluster sizes in phenyl butanols decreases systematically as the cluster size increases, with no single preferred or "privileged" cluster size. nih.gov This contrasts with aliphatic alcohols, which often show a preference for specific cluster numbers. acs.orgnih.gov The addition of the aromatic moiety disrupts the formation of the larger, more structured hydrogen-bonded networks seen in simpler alcohols. acs.orgnih.govnih.gov

The primary intermolecular interactions governing the structure of liquid this compound are hydrogen bonds and π-π stacking.

Hydrogen Bonding: The hydroxyl (-OH) group is the primary site for hydrogen bonding (O-H···O). However, molecular dynamics studies have demonstrated that the bulky phenyl group significantly decreases the number of hydrogen bonds compared to aliphatic butanols. acs.orgnih.govnih.gov This reduction in hydrogen bonding contributes to the smaller and more disordered clusters observed in phenyl alcohols. acs.orgnih.govresearchgate.net The intramolecular architecture and the specific location of the hydroxyl group are major factors that determine the degree of association via hydrogen bonding. acs.orgnih.gov

| Interaction Type | Description in this compound | Effect on Supramolecular Structure |

|---|---|---|

| Hydrogen Bonding (O-H···O) | Reduced in number and extent compared to aliphatic butanols due to the steric hindrance of the phenyl group. acs.orgnih.govnih.gov | Leads to smaller, less ordered, chain-like clusters. acs.orgnih.gov |

| π-π Stacking | Occurs as a competing interaction between phenyl rings, often in offset, Y-shaped, or T-shaped arrangements. acs.org | Contributes to a more disordered molecular organization and disrupts extensive hydrogen-bonded networks. acs.orgnih.gov |

| OH···π Interactions | Identified sporadically in structural models, acting as a minor competing interaction. acs.org | Further contributes to the complexity and heterogeneity of intermolecular forces. researchgate.net |

This compound is a secondary alcohol, and this structure allows for considerable conformational flexibility. MD simulations have shown that the distribution of molecular conformations for secondary phenyl butanols is both broad and bimodal. acs.org These two distinct components of the distribution correspond to conformers with bent and linear geometries of the molecular skeleton. acs.org This indicates a higher degree of flexibility in the molecular skeleton of primary and secondary butanols compared to the more rigid tertiary butanols. nih.gov This inherent flexibility, combined with the specific intermolecular interactions, plays a crucial role in the molecule's ability to form associations. nih.gov

While MD simulations have provided significant insight into the structure of neat (pure) phenyl butanols, specific computational studies on the effect of different solvents on the molecular organization of this compound are not extensively covered in the available literature. acs.org However, computational methods exist to probe these effects. The self-consistent reaction-field (SCRF) method, often based on the Polarizable Continuum Model (PCM), is a widely used approach to simulate the influence of a solvent as a continuous medium characterized by its dielectric constant. For more specific interactions, simulations in explicit solvent boxes, where individual solvent molecules are included, can be performed. mpg.de Such studies would be necessary to understand how the balance between hydrogen bonding and π-π stacking in this compound is altered in polar versus non-polar solvent environments, thereby influencing its aggregation and conformational preferences.

Quantum Chemical Calculations

Quantum chemical calculations, which solve the electronic Schrödinger equation, are used to determine the electronic structure of a molecule. northwestern.edu These methods provide fundamental information about electron distribution, orbital energies, and molecular properties.

Natural Bond Orbital (NBO) analysis is a computational method used to translate the complex, delocalized molecular wavefunctions obtained from quantum chemical calculations into a more intuitive chemical picture of localized bonds, lone pairs, and atomic charges. uni-muenchen.dewikipedia.org It provides an optimal "natural Lewis structure" for a molecule. wikipedia.org

For a molecule like this compound, an NBO analysis would yield detailed information on:

Natural Atomic Charges: It calculates the charge distribution across the molecule, assigning a charge to each atom. uni-muenchen.de This helps identify electrophilic and nucleophilic sites. The oxygen atom is expected to have a significant negative charge, while the hydroxyl hydrogen and the carbon atom attached to it would be positively charged.

Hybridization: NBO determines the hybridization of the atomic orbitals that form each bond (e.g., sp², sp³). uni-muenchen.de

Bonding and Antibonding Orbitals: It characterizes the localized two-center bonds (donor orbitals) and one-center lone pairs, as well as the unoccupied non-Lewis antibonding orbitals (acceptor orbitals). wikipedia.org

Delocalization Effects: By analyzing the interactions between filled donor NBOs (bonds or lone pairs) and empty acceptor NBOs (antibonds), the analysis can quantify electron delocalization. uni-muenchen.de For this compound, this would reveal hyperconjugative interactions, such as those between the oxygen lone pairs and the antibonding orbitals of adjacent C-C or C-H bonds, which contribute to molecular stability.

| NBO Type | Interaction / Property | Significance for this compound |

|---|---|---|

| Natural Charges | Partial charge on each atom. | Reveals the polar C-O and O-H bonds; oxygen is highly negative, hydroxyl H is positive. |

| Bond Orbitals (Lewis-type) | Describes localized σ and π bonds (e.g., C-C, C-H, C-O, O-H). | Confirms the covalent bonding framework and Lewis structure. |

| Lone Pairs (Lewis-type) | Describes non-bonding valence electrons (e.g., on the Oxygen atom). | Identifies the primary sites for hydrogen bond acceptance. |

| Donor-Acceptor Interactions | Delocalization from a filled orbital (e.g., O lone pair) to an empty antibonding orbital (e.g., σ* C-C). | Quantifies hyperconjugation and delocalization effects that stabilize the molecule. |

Investigation of Reaction Mechanisms and Transition States

The elucidation of reaction mechanisms and the characterization of transition states are fundamental aspects of computational chemistry, providing insights into the reactivity and kinetic profiles of chemical transformations. For this compound, computational methods, particularly Density Functional Theory (DFT), would be the primary tool for investigating its chemical reactions, such as oxidation, dehydration, or etherification.

A typical computational investigation into a reaction mechanism involving this compound would begin with the optimization of the geometries of the reactants, products, and any intermediates. Following this, the transition state (TS) connecting the reactants and products would be located on the potential energy surface. A transition state is a first-order saddle point, representing the maximum energy along the reaction coordinate. Its structure provides crucial information about the bond-forming and bond-breaking processes.

To confirm that a located stationary point is indeed a transition state, a frequency calculation is performed. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. The Intrinsic Reaction Coordinate (IRC) method is then often employed to follow the reaction path downhill from the transition state to ensure that it connects the intended reactants and products.

While general computational methodologies for studying reaction mechanisms are well-established, specific computational studies detailing the reaction mechanisms and transition states for this compound were not prominently found in the surveyed literature. However, the principles described above would be applied in any such theoretical investigation.

Prediction of Spectroscopic Signatures

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can aid in their identification and structural elucidation. For this compound, theoretical calculations can provide valuable predictions for various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

IR Spectroscopy: Theoretical IR spectra can be generated by performing a frequency calculation on the optimized geometry of this compound. These calculations yield the vibrational frequencies and their corresponding intensities. The predicted frequencies often require scaling to account for anharmonicity and other systematic errors inherent in the computational methods. The resulting theoretical spectrum can be compared with an experimental IR spectrum to aid in the assignment of vibrational modes to specific functional groups and motions within the molecule. For instance, the characteristic O-H stretching frequency of the alcohol group and the various C-H and C=C stretching and bending modes of the phenyl and butyl groups can be identified. The NIST WebBook provides an experimental gas-phase IR spectrum for 1-Phenyl-1-butanol (B1581738), which could serve as a benchmark for such computational predictions. nist.govnist.gov

Comparative Computational Studies with Related Alcohols

Recent computational research has provided significant insights into the supramolecular structure of phenyl derivatives of butanol isomers through comparative studies. nih.govacs.orgnih.gov A notable study combined wide-angle X-ray scattering (WAXS) with molecular dynamics (MD) simulations to compare a series of aliphatic butanol isomers (n-, iso-, sec-, and tert-butanol) with their phenyl derivatives, including 4-phenyl-1-butanol (B1666560), 2-methyl-3-phenyl-1-propanol, 4-phenyl-2-butanol (B1222856) (an isomer of 1-phenyl-1-butanol), and 2-methyl-1-phenyl-2-propanol. nih.govnih.gov

The MD simulations, performed using the GROMACS package, successfully reproduced the experimental scattering data, validating the computational models. nih.govacs.org These simulations revealed significant differences in the intermolecular organization of aliphatic versus phenyl-substituted butanols. A key finding was the presence of a pre-peak in the low-Q region of the scattering patterns for aliphatic butanols, which was absent in their phenyl counterparts. nih.gov This pre-peak is indicative of the self-assembly of molecules into aggregates via hydrogen bonds. nih.gov

The computational results demonstrated that the presence of the phenyl group leads to a more disordered organization of the alcohol molecules. nih.govacs.orgnih.gov This is attributed to the steric hindrance imposed by the bulky phenyl group, which significantly reduces the number of hydrogen bonds and the size of the supramolecular clusters formed through O-H···O interactions. nih.govnih.gov Furthermore, the simulations provided evidence for competing π-π stacking interactions between the aromatic rings of the phenyl butanols, which further disrupts the hydrogen-bonding networks. nih.govnih.gov

The table below summarizes some of the key comparative findings from these computational studies.

| Property | Aliphatic Butanols | Phenyl Derivatives of Butanol |

| Supramolecular Structure | Form larger, more ordered supramolecular clusters via hydrogen bonds. | Form smaller, more disordered clusters. nih.gov |

| Hydrogen Bonding | Exhibit a higher degree of hydrogen bonding. | The number of hydrogen bonds is significantly decreased due to steric hindrance from the phenyl group. nih.govnih.gov |

| Intermolecular Correlations | Show longer-range correlations, extending up to approximately 30 Å. | Intermolecular order is suppressed, with correlations not extending beyond about 20 Å. nih.gov |

| Molecular Conformation | Primary and secondary butanols show a broad, bimodal distribution of conformers (bent and linear). | Phenyl counterparts of primary and secondary butanols also exhibit a similar bimodal conformational distribution. nih.gov |

These comparative computational studies highlight the profound influence of the phenyl group on the intermolecular interactions and supramolecular assembly of butanol isomers. The findings indicate that while the fundamental hydrogen-bonding motifs are present, their extent and the resulting larger-scale structures are significantly modulated by the presence of the aromatic ring.

Future Research Directions and Unresolved Questions

Advancements in High-Enantioselectivity Synthesis Methods

The demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries is a primary driver for developing novel and efficient asymmetric synthesis strategies. iosrjournals.org While various methods exist for producing (S)-(-)-1-Phenyl-1-butanol, the pursuit of higher enantioselectivity, improved yields, and more sustainable processes continues.

Future research is expected to focus on the design and application of innovative catalysts. iosrjournals.org This includes the development of new chiral ligands for transition metal catalysts, such as those based on spirocyclic skeletons or modified amino alcohols, which have shown promise in achieving high enantiomeric excess (ee). polyu.edu.hkmdpi.com The exploration of organocatalysis, utilizing small organic molecules to catalyze asymmetric reactions, presents a metal-free alternative that aligns with green chemistry principles. mdpi.comresearchgate.net The integration of these principles, emphasizing the use of renewable resources, safer solvents, and energy-efficient conditions, will be a crucial aspect of developing next-generation catalysts. iosrjournals.org

Key research objectives in this area include:

Novel Catalyst Design: Synthesizing and screening new classes of chiral ligands and organocatalysts to improve enantioselectivity and catalytic activity in the asymmetric reduction of butyrophenone (B1668137).

Sustainable Methodologies: Integrating green chemistry principles by exploring biocatalysis, reactions in aqueous media, and the use of recyclable catalysts.

Process Optimization: Investigating the influence of reaction parameters (temperature, pressure, solvent, substrate concentration) on catalytic performance to maximize both yield and enantiomeric excess.

Flow Chemistry: Adapting existing catalytic systems to continuous-flow platforms to enhance efficiency, safety, and scalability. elsevierpure.com

Elucidation of Complex Enzyme Mechanisms and Substrate-Enzyme Interactions

Biocatalysis using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) has emerged as a powerful method for the synthesis of this compound. These enzymes often exhibit exquisite stereoselectivity. However, the precise mechanisms that dictate this selectivity are not fully understood. Minor alterations in the enzyme's active site or the substrate's structure can dramatically affect the catalytic activity and the enantiomeric purity of the product. nih.gov

Future investigations will likely employ a combination of computational and experimental techniques to unravel these complexities. Molecular dynamics (MD) simulations can provide insights into the substrate's binding orientation within the enzyme's active site, helping to identify key amino acid residues responsible for stereocontrol. nih.govutexas.edu This knowledge can then guide protein engineering efforts, such as site-directed mutagenesis, to create designer enzymes with enhanced activity, stability, or altered substrate specificity. nih.gov

Unresolved questions in this domain include:

Active Site Architecture: What are the specific steric and electronic interactions between the substrate (butyrophenone) and the active site residues that favor the formation of the (S)-enantiomer?

Substrate Promiscuity: Why do certain reductases accept a broad range of aromatic ketones while others are highly specific? nih.gov Understanding this could allow for the rational design of enzymes for a wider array of chiral alcohol syntheses.

| Enzyme Type | Research Focus | Key Techniques | Desired Outcome |

| Ketoreductases (KREDs) | Understanding stereospecificity | Molecular Dynamics (MD) Simulations, Site-Directed Mutagenesis | Engineering enzymes with higher enantioselectivity and broader substrate scope. nih.govutexas.edu |

| Alcohol Dehydrogenases (ADHs) | Optimizing cofactor recycling in cascade reactions | Cell-free biocatalytic systems, Enzyme immobilization | More efficient and cost-effective production of chiral amines from racemic alcohols. nih.gov |

| Transaminases (TAs) | Use in stereo-divergent cascades with ADHs | One-pot enzymatic cascades | Tunable synthesis of either (S)- or (R)-amines from racemic alcohols. nih.govresearchgate.net |

Deeper Understanding of Supramolecular Organization and its Functional Implications

The functional implications of this altered supramolecular organization are not yet fully appreciated. The way molecules of this compound self-assemble can influence its physical properties (e.g., viscosity, boiling point) and its behavior in solution, which in turn can affect its reactivity and its role in asymmetric catalysis or as a chiral solvent. mdpi.com

Future research should aim to:

Characterize Supramolecular Structures: Employ advanced spectroscopic and scattering techniques combined with molecular dynamics simulations to build a more detailed picture of the size, shape, and dynamics of these molecular aggregates. nih.gov

Link Structure to Function: Investigate how the supramolecular organization influences the compound's performance as a chiral building block, a resolving agent, or in the formation of chiral materials. researchgate.net

Control Self-Assembly: Explore how external stimuli (e.g., temperature, concentration, solvent polarity, additives) can be used to control the self-assembly process and manipulate the resulting supramolecular structures for specific applications. nih.gov

Exploration of Novel Biomedical and Material Applications

Chiral molecules are fundamental building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials. musechem.comnih.gov this compound, as a readily accessible chiral alcohol, represents a valuable intermediate for the synthesis of more complex, high-value chiral compounds. nih.gov While its primary use is as a synthetic intermediate, future research could uncover direct applications for the molecule itself or its simple derivatives.

In the biomedical field, there is potential for its use in the synthesis of novel active pharmaceutical ingredients (APIs). The specific stereochemistry of the molecule could be crucial for achieving desired drug-receptor interactions.

In materials science, the incorporation of chiral units like this compound into polymers or liquid crystals can induce unique optical and electronic properties. researchgate.netyoutube.com This opens up possibilities for developing:

Chiral Sensors: Materials that can selectively detect other chiral molecules.

Advanced Optical Materials: Components for displays and encrypted communications that manipulate polarized light. youtube.com

Spintronic Devices: The chiral-induced spin selectivity (CISS) effect, where chiral molecules can filter electron spins, is a burgeoning field with potential applications in next-generation electronics. meijerlab.nl

The primary direction for future research is to utilize this compound as a versatile chiral building block to construct these novel functional molecules and materials. portico.org

Resolution of Discrepancies in Catalytic Efficiency and Reaction Outcomes

A persistent challenge in both chemical catalysis and biocatalysis is the variability in reported efficiencies and reaction outcomes. Different studies employing seemingly similar catalytic systems for the synthesis of this compound can report divergent yields and enantioselectivities. These discrepancies can arise from subtle, often overlooked, differences in reaction conditions, catalyst preparation, or the purity of starting materials.

A systematic approach is needed to address these issues. Future research should focus on:

Standardized Protocols: Developing and adopting standardized protocols for catalyst preparation and activity assays to ensure better comparability between different research groups.

In-situ Reaction Monitoring: Utilizing techniques like real-time spectroscopy to monitor the reaction as it happens, providing a deeper understanding of reaction kinetics, catalyst stability, and the formation of any inhibitory byproducts.

Mechanistic Studies: Conducting detailed mechanistic studies to identify the rate-determining steps and deactivation pathways for key catalytic systems. This knowledge is crucial for designing more robust and reliable catalysts.

Computational Modeling: Using computational chemistry to model reaction pathways and predict how changes in catalyst structure or reaction conditions will affect the outcome, thereby guiding experimental work more efficiently.

By systematically addressing these unresolved questions, the scientific community can develop more predictable and efficient methods for the synthesis of this compound, paving the way for its broader application.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing (S)-(-)-1-Phenyl-1-butanol with high enantiomeric purity?

- Methodological Answer : Asymmetric catalytic hydrogenation and enzymatic resolution are primary routes. For hydrogenation, use chiral ligands like BINAP with ruthenium catalysts under controlled pressure (e.g., 50–100 bar H₂) to optimize stereoselectivity . Enzymatic methods (e.g., lipase-mediated kinetic resolution) require substrate-to-enzyme ratio optimization and monitoring of reaction kinetics via chiral HPLC to track enantiomeric excess (ee). Post-synthesis, recrystallization in non-polar solvents (hexane/ethyl acetate) improves purity.

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralcel OD-H) and isocratic elution (hexane:isopropanol 90:10) to separate enantiomers. Validate retention times against commercial standards .

- Optical Rotation : Measure specific rotation at 20°C (589 nm) and compare to literature values. Ensure solvent purity (e.g., anhydrous ethanol) to avoid interference .

- NMR with Chiral Shift Reagents : Employ europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to split enantiomeric signals in ¹H NMR, enabling ee quantification .

Advanced Research Questions

Q. How can contradictions in optical rotation data between synthesized batches of this compound be resolved?

- Methodological Answer : Contradictions often arise from impurities or solvent effects.

- Step 1 : Cross-validate using multiple techniques (e.g., chiral HPLC and NMR with shift reagents) to confirm ee.

- Step 2 : Standardize solvent systems and temperature during polarimetry. For example, trace water in ethanol can alter readings; use molecular sieves for solvent drying .

- Step 3 : Apply statistical analysis (e.g., ANOVA) to batch data, identifying outliers via Grubbs’ test. Reference iterative qualitative research frameworks to iteratively refine protocols .

Q. What methodological considerations are critical for developing regulatory-compliant HPLC protocols for this compound?

- Methodological Answer :

- Column Selection : Validate column efficiency (theoretical plates >2000) and selectivity (α >1.2) using USP/EP reference standards .

- Method Robustness : Test pH (±0.2), temperature (±2°C), and mobile phase composition (±2% organic modifier) variations.

- Traceability : Calibrate instruments with certified reference materials (CRMs) and document chain-of-custody for audit compliance .

Q. How can researchers ensure sample integrity during long-term stability studies of this compound?

- Methodological Answer :

- Storage : Use amber vials under inert gas (argon) at -20°C to prevent oxidation. Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) .

- Analysis Intervals : Perform monthly chiral HPLC and mass spectrometry to track racemization or decomposition. Use kinetic modeling (Arrhenius equation) to predict shelf life .

Data Reliability & Conflict Resolution

Q. What strategies address discrepancies between computational predictions and experimental ee values in asymmetric synthesis?

- Methodological Answer :

- Triangulation : Compare DFT-calculated transition states with experimental ee data. Adjust computational parameters (e.g., solvent dielectric constant in COSMO-RS models).

- Error Analysis : Quantify catalyst loading inaccuracies (±5% margin) and reaction time deviations using Monte Carlo simulations. Reference open-data frameworks to benchmark results against published datasets .

Q. How can enantioselective reaction mechanisms be conclusively determined for this compound synthesis?

- Methodological Answer :

- Isotope Labeling : Use deuterated substrates to track hydrogenation pathways via GC-MS.

- Kinetic Isotope Effects (KIE) : Measure kₐ/kₓ ratios to distinguish between concerted and stepwise mechanisms.

- In Situ Spectroscopy : Employ FTIR or Raman to monitor intermediate formation during catalysis .

Tables for Method Comparison

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |